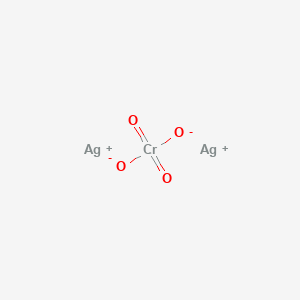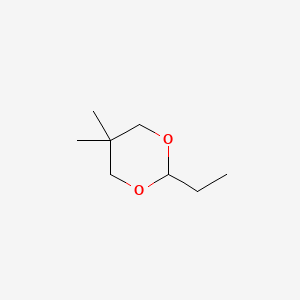
2,3',4,4',5'-Pentachlorbiphenyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3',4,4',5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls in the presence of a catalyst or under controlled conditions to achieve the desired degree of chlorination and specific congener profiles. The synthesis pathways are designed to optimize yields of specific PCB congeners, including CB118, through controlled reaction conditions, such as temperature, pressure, and the presence of catalysts that can direct the chlorination process.
Molecular Structure Analysis
The molecular structure of 2,3',4,4',5'-Pentachlorobiphenyl consists of two phenyl rings joined by a single bond, with five chlorine atoms substituted at the 2, 3', 4, 4', and 5' positions. This configuration results in a molecule with specific physical and chemical properties, including a planar structure that contributes to its persistence in the environment and potential for bioaccumulation. The positions of the chlorine atoms influence the molecule's reactivity and interactions with biological systems, as well as its environmental fate.
Chemical Reactions and Properties
2,3',4,4',5'-Pentachlorobiphenyl undergoes various chemical reactions, including metabolic transformation by cytochrome P450 enzymes, leading to hydroxylated metabolites. These metabolic pathways are significant for understanding the compound's bioaccumulation and toxicity. The presence of chlorine atoms, particularly in positions that confer resistance to metabolic degradation, plays a crucial role in determining the persistence and environmental behavior of this congener.
Physical Properties Analysis
The physical properties of 2,3',4,4',5'-Pentachlorobiphenyl, such as its melting point, boiling point, solubility in water and organic solvents, and vapor pressure, are influenced by its chlorinated biphenyl structure. These properties affect its environmental distribution, with low solubility in water and high solubility in lipids contributing to its accumulation in sediments and biological tissues.
Chemical Properties Analysis
Chemically, 2,3',4,4',5'-Pentachlorobiphenyl exhibits properties characteristic of chlorinated aromatic compounds, including resistance to biodegradation and chemical reactions that lead to the formation of persistent organic pollutants. Its chemical stability, combined with lipophilicity, contributes to its environmental persistence and potential for long-range transport.
For detailed insights and references on 2,3',4,4',5'-Pentachlorobiphenyl, one key study explores its metabolism under the influence of perfluorocarboxylic acids, highlighting the enzymatic pathways involved and the structural basis of its metabolic fate (Goto et al., 2018). This research provides valuable information on the compound's environmental behavior and potential effects on human health and ecosystems.
Wissenschaftliche Forschungsanwendungen
Reproduktionsgesundheit und endokrine Disruption
PCB 118 wurde auf seine Auswirkungen auf die Empfänglichkeit der Gebärmutterschleimhaut und die Einnistung von Embryonen untersucht. Chronische Exposition gegenüber PCB 118 ist mit Implantationsfehlern und abnormaler Morphologie der Gebärmutterschleimhaut verbunden. Die Interaktion der Verbindung mit DNA-Methylierungsprozessen, insbesondere der Hypermethylierung des HOXA10-Gens, ist ein wichtiges Forschungsgebiet und liefert Einblicke in die molekularen Mechanismen der endokrinen Disruption {svg_1}.
Schilddrüsengesundheit und Autophagie
Forschungen haben gezeigt, dass PCB 118 über den DAPK2/PKD/VPS34-Weg Autophagie in Thyrozyten induzieren kann. Dieser Prozess ist mit Ultrastruktur-Anomalien der Schilddrüse verbunden, was auf einen möglichen Einfluss auf die Schilddrüsengesundheit hindeutet. Die Untersuchung der Auswirkungen von PCB 118 auf die mRNA- und Proteinspiegel von Tubulin beta 3 Klasse III (Tubb3) sowie seine Interaktion mit anderen Proteinen ist entscheidend für das Verständnis schilddrüsenbedingter Erkrankungen {svg_2}.
Zelllebensfähigkeit und mitochondriale Funktion
Die Auswirkungen von PCB 118 auf die Zelllebensfähigkeit wurden unter Verwendung der mitochondrialen Dehydrogenase-Aktivität als Indikator bewertet. Die Reduktion von CCK8 zu Formazan in Zellen korreliert positiv mit der Zelllebensfähigkeit, und diese Beziehung wird verwendet, um die zytotoxischen Wirkungen von PCB 118 zu bewerten {svg_3}.
Herz-Kreislauf-Gesundheit
Die kardiovaskulären Wirkungen von PCB 118 wurden an Zebrafischembryonen untersucht, wobei der Fokus auf der Genexpression von Antioxidansgenen lag. Diese Forschung hilft, den Redoxstatus von Organismen zu bestimmen, die PCB 126, einem Kongener von PCB 118, ausgesetzt sind, und bietet eine Grundlage für das Verständnis der kardiovaskulären Auswirkungen von PCB-Exposition {svg_4}.
Genetische und epigenetische Auswirkungen
Die Exposition gegenüber PCB 118 wurde mit Veränderungen in den DNA-Methylierungsmustern in Verbindung gebracht, die erhebliche genetische und epigenetische Auswirkungen haben können. Studien mit Bisulfitbehandlung und PCR-Analyse von geprägten Genen tragen zu unserem Wissen darüber bei, wie PCB 118 die Genexpression beeinflusst und das Potenzial für erbliche Veränderungen {svg_5}.
Wirkmechanismus
Target of Action
The primary targets of 2,3’,4,4’,5’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity and function. It has been observed that PCB118 can inhibit cell viability in a concentration- and time-dependent manner . The compound increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . This suggests that PCB118 influences the phosphorylation states of these proteins, thereby altering their function .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound increases the activity of Akt and FoxO3a, leading to an increase in their phosphorylated forms . This, in turn, decreases the levels of NIS, a protein essential for iodide transport in thyroid cells . The overall effect is a disruption of normal thyroid cell function .
Result of Action
The action of PCB118 leads to thyroid cell dysfunction . The compound inhibits cell viability and induces apoptosis in a concentration- and time-dependent manner . It also disrupts the normal function of the thyroid by affecting the Akt/FoxO3a/NIS signaling pathway .
Action Environment
PCB118 is a persistent organic pollutant that is widely found in the environment . It can accumulate in various tissues and fluids in mammals, including adipose tissue, serum, and milk . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in the environment and the duration of exposure .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNWSSFXMVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867160 | |
| Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65510-44-3 | |
| Record name | PCB 123 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5'-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4,4',5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4Z1DI9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)



![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)





![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)

